molecular formula C11H13N3S B5291089 N-(2,4-dimethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine

N-(2,4-dimethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B5291089
M. Wt: 219.31 g/mol
InChI Key: FNZSDNMDPASGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine (DMTDA) is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities. In

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by interacting with specific molecular targets in the body, such as enzymes or receptors. Further research is needed to elucidate the precise mechanism of action of this compound.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. This compound has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to exhibit antitumor and anticonvulsant activities, indicating its potential use in cancer and epilepsy research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2,4-dimethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine is its diverse pharmacological activities, which make it a valuable tool for scientific research. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound may exhibit low solubility in certain solvents, which can make it difficult to work with. Additionally, the precise mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2,4-dimethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine. One possible avenue of investigation is to further elucidate the compound's mechanism of action, which could provide valuable insights into its pharmacological activities. Additionally, this compound could be studied in combination with other compounds to explore potential synergistic effects. Finally, the potential use of this compound as a fluorescent probe for the detection of heavy metal ions could be further investigated.
Conclusion:
This compound is a chemical compound with diverse pharmacological activities that has been widely studied for its potential applications in various fields of scientific research. While the exact mechanism of action of this compound is not fully understood, it has been found to exhibit antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties, among others. Despite some limitations associated with its use in lab experiments, this compound remains a valuable tool for scientific research, and there are several potential future directions for investigation.

Synthesis Methods

N-(2,4-dimethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine can be synthesized by reacting 2,4-dimethylphenyl hydrazine with carbon disulfide and then treating the resulting product with methyl iodide. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-7-4-5-10(8(2)6-7)12-11-14-13-9(3)15-11/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSDNMDPASGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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